molecular formula C7H11IO2 B2679692 [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CAS No. 2170372-21-9

[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Cat. No.: B2679692
CAS No.: 2170372-21-9
M. Wt: 254.067
InChI Key: MTAPXLRGEUCTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a chemical compound with the molecular formula C7H11IO2 and a molecular weight of 254.07 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring and an iodomethyl group. It is typically found in a yellow oil form and is known for its reactivity due to the presence of the iodine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves several steps, starting from readily available precursors. One common method includes the reaction of a suitable oxabicyclohexane derivative with iodomethane under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like acetone .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

  • Azido derivatives
  • Thiocyanato derivatives
  • Ketones or aldehydes
  • Methyl derivatives

Scientific Research Applications

Chemistry: In chemistry, [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

  • [1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
  • [1-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
  • [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Uniqueness: Compared to its bromine, chlorine, and fluorine analogs, [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is more reactive due to the larger atomic radius and lower electronegativity of iodine. This makes it particularly useful in reactions where a high degree of reactivity is required .

Properties

IUPAC Name

[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAPXLRGEUCTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.